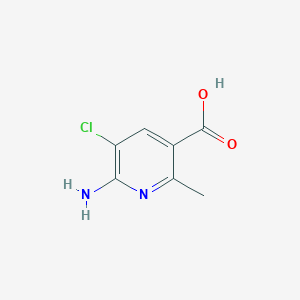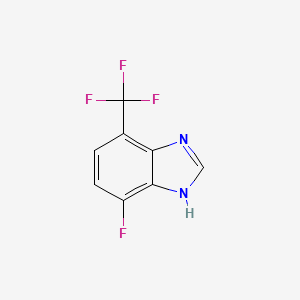
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H5BrF3NO4 It is a derivative of benzyl alcohol, featuring bromine, nitro, and trifluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethoxy)benzyl alcohol followed by bromination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Bromination is then performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 3-Bromo-5-nitro-4-(trifluoromethoxy)benzaldehyde, 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
Reduction: 3-Bromo-5-amino-4-(trifluoromethoxy)benzyl alcohol
Substitution: 3-Azido-5-nitro-4-(trifluoromethoxy)benzyl alcohol, 3-Cyano-5-nitro-4-(trifluoromethoxy)benzyl alcohol
科学的研究の応用
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
作用機序
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity to molecular targets .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethoxy)benzyl alcohol
- 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Uniqueness
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These functional groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .
特性
分子式 |
C8H5BrF3NO4 |
|---|---|
分子量 |
316.03 g/mol |
IUPAC名 |
[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2 |
InChIキー |
OSUUQGXNVNLAII-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


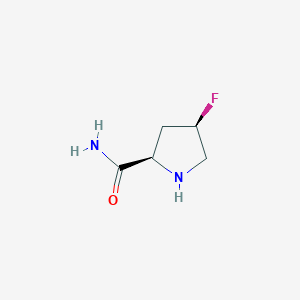
![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
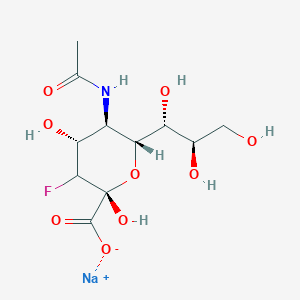
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
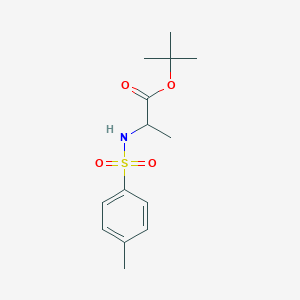


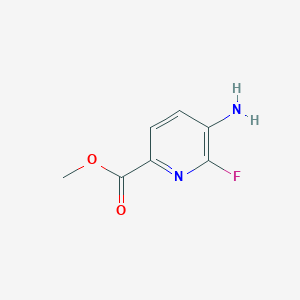
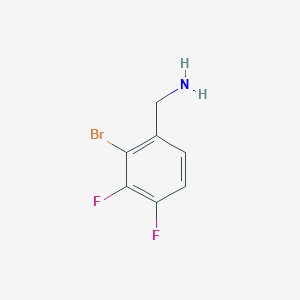
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


